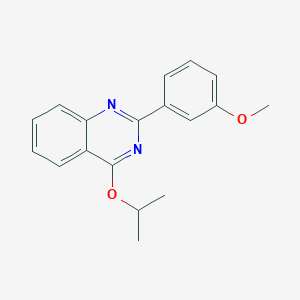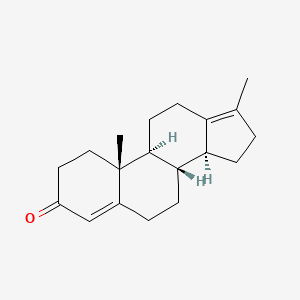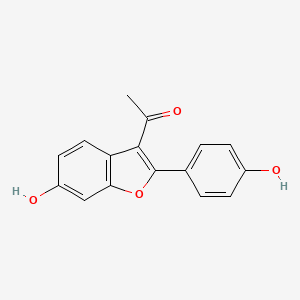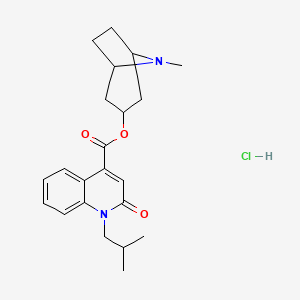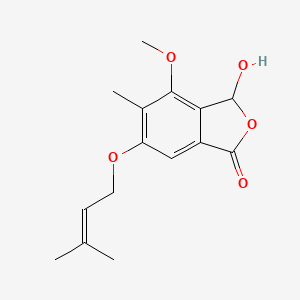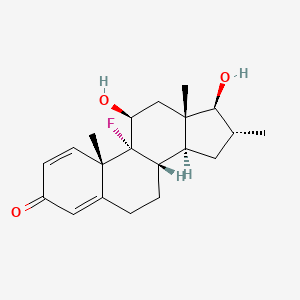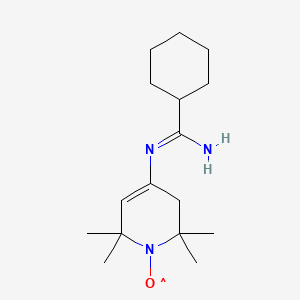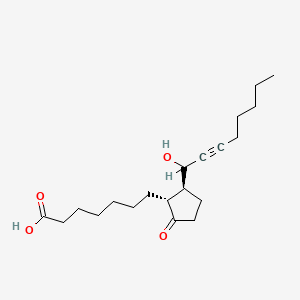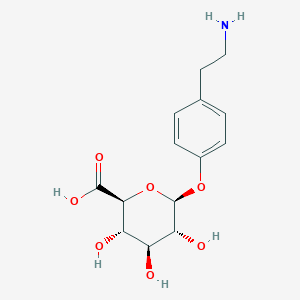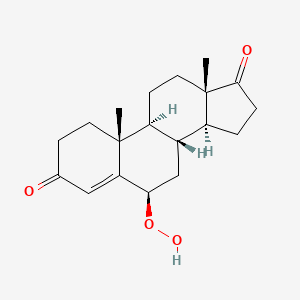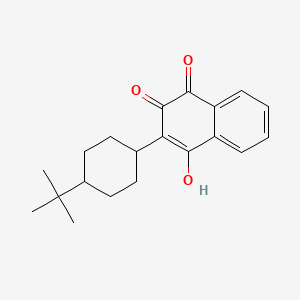
2-(4-(1,1-Dimethylethyl)cyclohexyl)-3-hydroxy-1,4-naphthalenedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BW-A 58C, also known as 2-(4-tert-butylcyclohexyl)-3-hydroxy-1,4-naphthoquinone, is an experimental naphthoquinone antimalarial drug which undergoes extensive alkyl hydroxylation to a single t-butylhydroxy metabolite in man in vivo and also in human liver microsomes, where this is catalysed primarily by a 54 kDa CYP2C9 form of cytochrome P450, P450hB20-27.
Scientific Research Applications
Chemical Reactions and Synthesis
2-(4-(1,1-Dimethylethyl)cyclohexyl)-3-hydroxy-1,4-naphthalenedione, a naphthoquinone derivative, has been studied in various chemical reactions and synthesis processes. In one study, it was involved in the Fries rearrangement of 1-methoxy-4-(4-methyl-2- and -3-pentenoyloxy)benzenes, leading to the formation of dihydronaphthalenone. This compound was further subjected to reduction and oxidation reactions, demonstrating its versatility in organic synthesis (Tanoue & Terada, 1987).
Pharmacological Properties
The compound has also been investigated for its pharmacological properties. One study focused on the in silico evaluation of its antibacterial and modulatory activity, highlighting its potential in pharmaceutical research (Figueredo et al., 2020).
Cytotoxicity Studies
Naphthoquinone analogues, including this compound, have been isolated from natural sources and evaluated for cytotoxicity against human cancer cell lines. This research contributes to the ongoing search for anticancer leads from natural products (Flores-Bocanegra et al., 2020).
Photochemical Studies
The compound has also been part of studies in photochemistry, specifically in photocycloaddition reactions. Its interactions with arylethenes and the formation of cyclobutane adducts were explored, showcasing its potential in photochemical applications (Cleridou et al., 2000).
Catalysis Research
In the field of catalysis, the compound has been used in disproportionation reactions. A study demonstrated its role in the disproportionation of cyclohexadiene and dihydronaphthalenes, catalyzed by a silica-bound dirhodium catalyst (Eisen et al., 1990).
Optical Properties
Investigations into its optical properties have revealed unique characteristics in solution and solid state. A study on naphthoquinone pigments, including derivatives of this compound, highlighted their solvatochromism and optical chirality, important for applications in materials science (Akiyama et al., 2014).
properties
CAS RN |
86790-29-6 |
|---|---|
Product Name |
2-(4-(1,1-Dimethylethyl)cyclohexyl)-3-hydroxy-1,4-naphthalenedione |
Molecular Formula |
C20H24O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-(4-tert-butylcyclohexyl)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C20H24O3/c1-20(2,3)13-10-8-12(9-11-13)16-17(21)14-6-4-5-7-15(14)18(22)19(16)23/h4-7,12-13,21H,8-11H2,1-3H3 |
InChI Key |
PZQFWEVFWWOGCO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C2=C(C3=CC=CC=C3C(=O)C2=O)O |
Other CAS RN |
94015-46-0 |
synonyms |
2-(4-tert-butylcyclohexyl)-3-hydroxy-1,4-naphthoquinone 58C80 BW 58C BW 58C, (trans)-isomer BW-58C BW58C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



